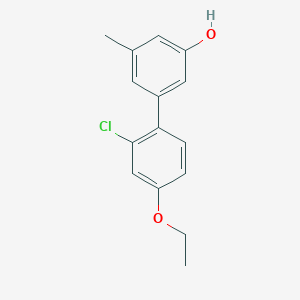
5-(2-Chloro-4-ethoxyphenyl)-3-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-4-ethoxyphenyl)-3-methylphenol, 95% (5-CEP-3-MP) is a chemical compound belonging to the class of phenols, which are compounds containing a hydroxyl group attached to an aromatic ring. It is an important intermediate in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and fragrances. 5-CEP-3-MP has been studied extensively for its potential applications in scientific research, and
Applications De Recherche Scientifique
5-(2-Chloro-4-ethoxyphenyl)-3-methylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs. It has also been used in the synthesis of dyes and fragrances. In addition, 5-(2-Chloro-4-ethoxyphenyl)-3-methylphenol, 95% has been used in the synthesis of polymers, such as polyurethanes and polyesters.
Mécanisme D'action
The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-3-methylphenol, 95% is not fully understood, but it is believed to involve the formation of a covalent bond between the hydroxyl group of the phenol and the aromatic ring of the compound. This covalent bond is believed to be responsible for the compound’s activity in various scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-4-ethoxyphenyl)-3-methylphenol, 95% have not been extensively studied. However, it is believed to have anti-inflammatory and anti-cancer properties. It has also been suggested that it may have potential applications in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(2-Chloro-4-ethoxyphenyl)-3-methylphenol, 95% in laboratory experiments is its high purity. It is also relatively easy to synthesize, and it is relatively inexpensive. The main limitation of using 5-(2-Chloro-4-ethoxyphenyl)-3-methylphenol, 95% in laboratory experiments is that its mechanism of action is not fully understood, so its effects may not be fully predictable.
Orientations Futures
There are a number of potential future directions for the use of 5-(2-Chloro-4-ethoxyphenyl)-3-methylphenol, 95% in scientific research. These include further research into its mechanism of action, its potential applications in the treatment of various neurological disorders, and its potential use in the synthesis of polymers and other materials. Additionally, further research into its biochemical and physiological effects could lead to new applications in the pharmaceutical and agricultural industries.
Méthodes De Synthèse
5-(2-Chloro-4-ethoxyphenyl)-3-methylphenol, 95% is synthesized by the reaction of 2-chloro-4-ethoxyphenol and 3-methylphenol. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically conducted at a temperature of around 80°C, and the reaction time is typically around two hours. The reaction yields a product with a purity of 95%.
Propriétés
IUPAC Name |
3-(2-chloro-4-ethoxyphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c1-3-18-13-4-5-14(15(16)9-13)11-6-10(2)7-12(17)8-11/h4-9,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBJBRSQAFHEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)C)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684003 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261959-36-7 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


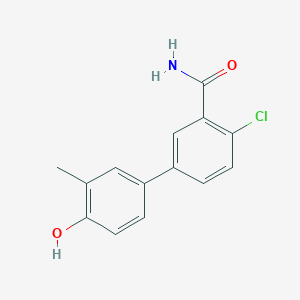

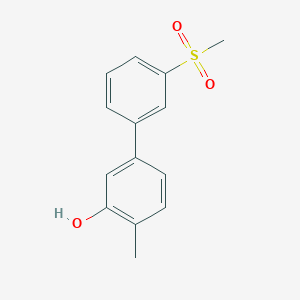


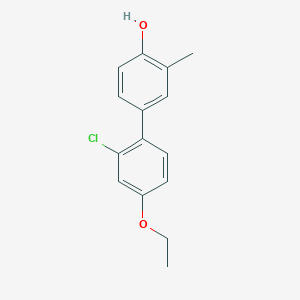


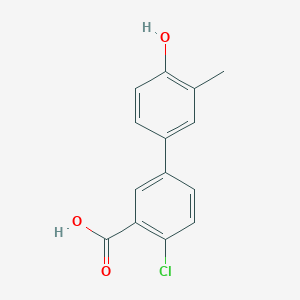
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372393.png)

![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372405.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372410.png)